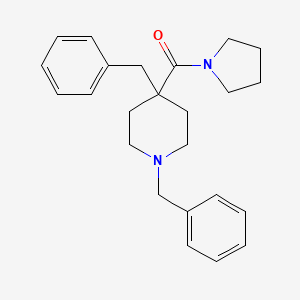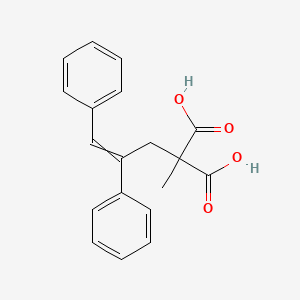
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- is a complex peptide compound composed of the amino acids L-arginine, L-alanine, L-glutamine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the peptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without degrading the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may yield oxidized peptides with altered biological activity, while substitution reactions can produce derivatives with enhanced stability or solubility.
Scientific Research Applications
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a substrate in enzymatic studies and as a tool for investigating protein-protein interactions.
Medicine: The compound has potential therapeutic applications, including wound healing and immune modulation.
Industry: It is used in the development of novel biomaterials and as a component in specialized nutritional supplements.
Mechanism of Action
The mechanism of action of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The other amino acids in the peptide contribute to its overall stability and bioactivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can be compared with other similar compounds such as:
L-Alanyl-L-glutamine: This dipeptide is used in dietary supplements and parenteral nutrition due to its stability and solubility.
L-Glutaminyl-L-lysyl-L-arginine: Another peptide with distinct biological activities and applications in research.
Properties
CAS No. |
193361-33-0 |
|---|---|
Molecular Formula |
C19H34N8O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H34N8O6/c1-10(20)15(29)25-11(6-7-14(21)28)17(31)27-9-3-5-13(27)16(30)26-12(18(32)33)4-2-8-24-19(22)23/h10-13H,2-9,20H2,1H3,(H2,21,28)(H,25,29)(H,26,30)(H,32,33)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
XHWGLZNVONVDTC-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


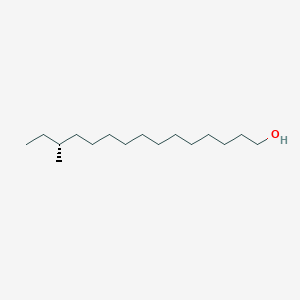
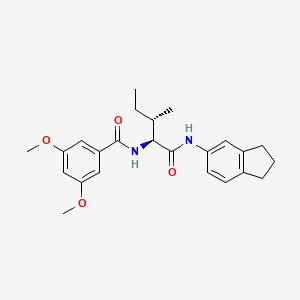
![Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579775.png)
![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)

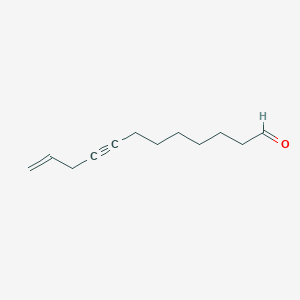
![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
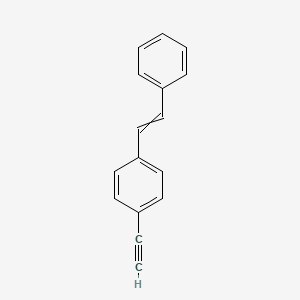
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
